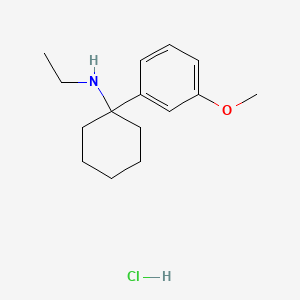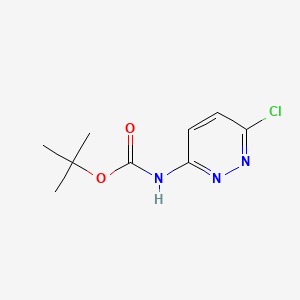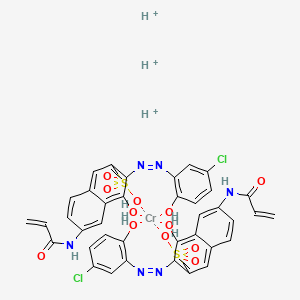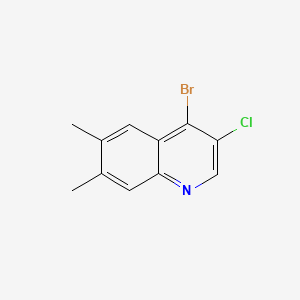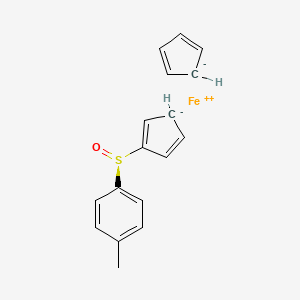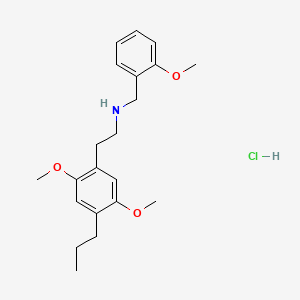
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Overview
Description
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, also known as 2C-H, is a synthetic phenethylamine of the 2C family. It is a psychedelic drug with stimulant and entactogenic effects. It is structurally related to the drugs mescaline, MDMA, and DOB, and is commonly used in laboratory experiments and scientific research.
Scientific Research Applications
Neuropharmacology Research
2c-p-Nbome HCl, a derivative of the 2C family of phenethylamines, is used in neuropharmacological studies to understand its binding affinity and agonistic properties on serotonin receptors, particularly 5-HT 2A and 5-HT 2C . These studies help in elucidating the compound’s psychedelic effects and its potential impact on neural pathways.
Forensic Chemistry & Toxicology
This compound is also utilized as an analytical reference standard in forensic toxicology. Researchers use it to develop methods for the detection and quantification of NBOMe analogs in biological samples, which is crucial for the investigation of intoxication cases .
Behavioral Studies
In behavioral science, 2c-p-Nbome HCl is applied to study its effects on animal behavior, providing insights into the potential risks and behavioral changes associated with its consumption .
Pharmacokinetics
The compound is used in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. This helps in understanding the duration of its action and its transformation within the body .
Toxicity Profiling
2c-p-Nbome HCl is instrumental in toxicity profiling, where its cytotoxic effects on cell lines are evaluated. Such studies are vital for assessing the safety profile of the compound and its potential toxicological impacts .
Development of Analytical Methods
The compound serves as a subject in the development of new analytical techniques, such as mass spectrometry, to improve the detection of novel psychoactive substances in various matrices .
Mechanism of Action
Target of Action
The primary target of 2C-P-NBOMe HCl, also known as 25P-NBOMe hydrochloride, is the serotonin 2A receptor (5-HT2A) . This receptor plays a crucial role in the regulation of mood, cognition, and perception. The compound acts as a potent agonist at the 5-HT2A receptor .
Mode of Action
2C-P-NBOMe HCl interacts with the 5-HT2A receptor, mimicking the effects of serotonin, a neurotransmitter. It binds to the receptor and activates it, leading to a series of intracellular events. The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine also plays an important role .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, 2C-P-NBOMe HCl affects several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, altering neuronal excitability and neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of 2C-P-NBOMe HCl involves its absorption, distribution, metabolism, and excretion (ADME). The compound is known to readily pass through the blood-brain barrier . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . Cytochrome P450 enzymes, particularly CYP1A2, 2D6, 2C8, 2C19, and 3A4, are involved in the initial reactions of all investigated compounds .
Result of Action
The activation of the 5-HT2A receptor by 2C-P-NBOMe HCl leads to a range of effects. These include alterations in perception, mood, and thought, without inducing delirium, addiction, or memory impairment . It produces intense hallucinogenic, psychedelic, and entheogenic effects including open eye visualizations and closed-eye visualizations . It has also been associated with severe intoxications, leading to tachycardia and cardiac arrest, intense hallucinations, organ failure, coma, and even death .
Action Environment
The action, efficacy, and stability of 2C-P-NBOMe HCl can be influenced by various environmental factors. These include the presence of other substances, the physiological state of the individual, and the route of administration. For instance, the presence of inhibitors of the CYP enzymes could potentially increase the drug’s cytotoxicity, suggesting that CYP-mediated metabolism functions as a detoxification pathway .
properties
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-5-8-16-13-21(25-4)17(14-20(16)24-3)11-12-22-15-18-9-6-7-10-19(18)23-2;/h6-7,9-10,13-14,22H,5,8,11-12,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXIHLGJEDZUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345145 | |
| Record name | 25P-NBOMe hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1539266-43-7 | |
| Record name | 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25P-NBOMe hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25P-NBOME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ST47913O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



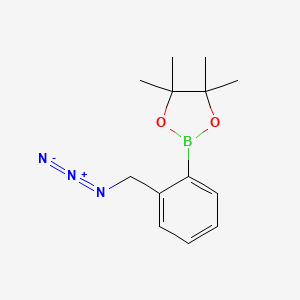

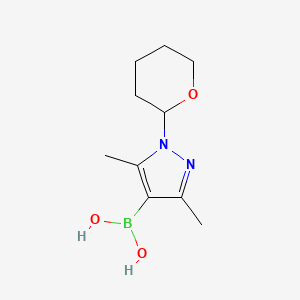
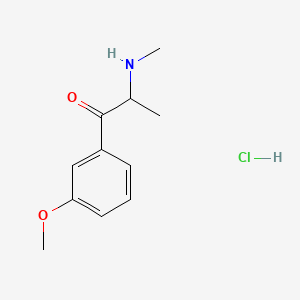
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)

